5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid
Overview
Description
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H10Cl2O3 and a molecular weight of 297.14 g/mol . This compound is characterized by the presence of two chlorine atoms and a benzoic acid moiety, making it a derivative of benzoic acid. It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
It’s known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical pathways due to their reactivity .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions of the biological environment .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in nucleophilic substitution reactions at the benzylic position . This compound can also undergo oxidation reactions, leading to the formation of carboxylic acid functional groups . These interactions suggest that this compound may act as a modulator of enzymatic activity, potentially inhibiting or activating specific enzymes involved in metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the stability and activity of certain proteins, leading to changes in cellular responses . Additionally, this compound has been shown to impact the expression of genes involved in metabolic processes, thereby modulating cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, this compound may inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can undergo degradation over time, leading to the formation of various metabolites . These metabolites may have different biological activities, potentially contributing to the compound’s overall effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions. These interactions highlight the role of this compound in regulating metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . The localization and distribution of this compound within cells can influence its activity and function, determining its overall effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological activity, contributing to its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 4-chlorobenzyl chloride.
Reaction: The hydroxyl group of 5-chloro-2-hydroxybenzoic acid undergoes an etherification reaction with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors to mix the starting materials and reagents.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid, hydrochloric acid).
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group forms a hydroxy derivative.
Esterification: Formation of esters like methyl 5-chloro-2-[(4-chlorobenzyl)oxy]benzoate.
Reduction: Formation of 5-chloro-2-[(4-chlorobenzyl)oxy]benzyl alcohol.
Scientific Research Applications
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic Acid: A simpler derivative with only one chlorine atom and no benzyl ether group.
4-Chlorobenzoic Acid: Another derivative with the chlorine atom in a different position.
5-Bromo-2-[(4-bromobenzyl)oxy]benzoic Acid: A brominated analogue with similar structural features but different halogen atoms.
Uniqueness
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid is unique due to the presence of two chlorine atoms and a benzyl ether group, which confer distinct chemical and biological properties. This structural uniqueness makes it valuable for specific research and industrial applications .
Properties
IUPAC Name |
5-chloro-2-[(4-chlorophenyl)methoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIDZYHPEJGCQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403866 | |
Record name | 5-chloro-2-[(4-chlorobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52803-76-6 | |
Record name | 5-chloro-2-[(4-chlorobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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